An In-depth Technical Guide to Diphenyl Hydrogen Phosphite: Structure, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Diphenyl Hydrogen Phosphite: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diphenyl hydrogen phosphite, a versatile organophosphorus compound with significant applications in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, and key roles as a precursor to bioactive molecules, including enzyme inhibitors and pronucleotides.
Core Identity: Unveiling Diphenyl Hydrogen Phosphite
Often referred to by various synonyms, including diphenyl phosphonate, diphenoxyphosphine oxide, or imprecisely as diphenoxyphosphanolate, the compound's correct chemical identity is diphenyl hydrogen phosphite.[1][2][3][4]
CAS Number: 4712-55-4[1][3][4][5][6][7][8][9][10][11]
Molecular Formula: C₁₂H₁₁O₃P[1][3][4][9][12][13]
Molecular Weight: 234.19 g/mol [1][3][5][8][9]
Chemical Structure
Diphenyl hydrogen phosphite possesses a tetrahedral phosphorus center. It is characterized by two phenoxy groups and a hydrogen atom directly bonded to the phosphorus atom, along with a phosphoryl oxygen.[1][2] This P-H bond is a key feature, rendering the molecule reactive in various synthetic transformations.
Caption: Chemical structure of Diphenyl Hydrogen Phosphite.
Physicochemical Properties
A summary of key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to pale yellow viscous liquid | [1][3][14] |
| Melting Point | 12 °C | [1][4][11] |
| Boiling Point | 218-219 °C at 26 mmHg | [1][3] |
| Density | 1.223 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.558 | [3] |
Synthesis and Purification
The synthesis of diphenyl hydrogen phosphite can be achieved through several established methods. The choice of method often depends on the desired scale and purity.
Synthesis from Phosphorus Trichloride and Phenol
A common industrial method involves the reaction of phosphorus trichloride with phenol.[11][15] This method requires careful control of stoichiometry and reaction conditions to minimize the formation of byproducts such as triphenyl phosphite.
Experimental Protocol:
-
To a reaction vessel purged with an inert gas (e.g., nitrogen), add phenol.
-
With stirring, slowly add phosphorus trichloride to the phenol, maintaining the temperature at 20-30 °C.
-
After the addition is complete, gradually heat the mixture to 100-140 °C and maintain for 0.5-8 hours to drive the reaction to completion and remove the hydrogen chloride byproduct.[15]
-
The crude product can be purified by vacuum distillation.
Synthesis from Triphenyl Phosphite and Phosphorous Acid
An alternative route involves the reaction of triphenyl phosphite with phosphorous acid.[16] This method can provide a high yield of diphenyl hydrogen phosphite without the formation of corrosive HCl gas.
Experimental Protocol:
-
Combine triphenyl phosphite and phosphorous acid in a reaction flask equipped with a stirrer and thermometer.
-
Gradually heat the mixture with stirring. The reactants will form a homogenous solution at approximately 55 °C.[16]
-
Continue heating to around 160 °C and hold for approximately one hour.[16]
-
The product is typically of high purity and may not require further purification.
Purification Insights
For laboratory-scale purification, if residual acidic impurities are present, an aqueous wash with a mild base can be employed, followed by extraction and drying of the organic phase.[17] For removal of unreacted phenol, vacuum distillation is effective.[2]
Applications in Drug Development
The true value of diphenyl hydrogen phosphite in the pharmaceutical sciences lies in its utility as a versatile building block for more complex molecules with therapeutic potential.
Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like diphenyl hydrogen phosphite to yield α-aminophosphonates.[18][19][20][21] These products are of significant interest as they are structural analogues of α-amino acids and can act as enzyme inhibitors.[20]
Caption: The Kabachnik-Fields three-component reaction.
Causality in Experimental Choice: The selection of diphenyl hydrogen phosphite in this reaction is advantageous due to the reactivity of the P-H bond and the fact that the phenoxy groups can be readily displaced or hydrolyzed in subsequent synthetic steps to generate the phosphonic acid or other esters.
Precursor to Peptidyl Phosphonate Enzyme Inhibitors
Diphenyl phosphonate moieties can serve as "warheads" in mechanism-based inhibitors of serine proteases.[6][12][22] By incorporating a diphenyl phosphonate group into a peptide sequence that is recognized by a target protease, highly specific and potent irreversible inhibitors can be developed.[1][6][12][23]
Mechanism of Action:
The proposed mechanism involves the nucleophilic attack of the active site serine residue of the protease on the electrophilic phosphorus atom of the phosphonate.[12] This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[12] One of the phenoxy groups acts as a leaving group during this process.[12]
Caption: Mechanism of serine protease inhibition.
Field-Proven Insights: This strategy has been successfully employed to develop inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), a target in type 2 diabetes, and granzymes, which are involved in immune responses.[1][23] The stability of the resulting phosphonyl-enzyme complex often leads to prolonged and sometimes irreversible inhibition.[1][12]
Role in Pronucleotide Synthesis
Diphenyl hydrogen phosphite is a key reagent in H-phosphonate chemistry for the synthesis of nucleoside phosphonates.[24][25][26][27] Nucleoside phosphonates are analogues of nucleoside monophosphates where a methylene group replaces the ester oxygen linking the phosphorus to the 5'-hydroxyl of the nucleoside. This C-P bond is resistant to enzymatic cleavage by esterases, enhancing the metabolic stability of these compounds.[7][28]
However, the negative charge of the phosphonate group hinders cell membrane permeability.[7] To overcome this, prodrug strategies are employed where the phosphonate is masked with lipophilic groups that are cleaved intracellularly to release the active, negatively charged nucleoside phosphonate. Diphenyl hydrogen phosphite is used to introduce the H-phosphonate moiety to the nucleoside, which is a versatile intermediate for further derivatization into these pronucleotides.[5][14][24]
Experimental Insight: The reaction of a protected nucleoside with an excess of diphenyl hydrogen phosphite in pyridine is a common method to generate the corresponding nucleoside H-phosphonate.[14] The electron-withdrawing nature of the two phenyl groups makes the phosphorus atom sufficiently electrophilic for a rapid transesterification with the nucleoside's hydroxyl group.[25]
Spectroscopic Characterization
Confirmation of the structure of diphenyl hydrogen phosphite and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton directly attached to the phosphorus atom typically appears as a doublet with a large coupling constant (¹JP-H). The aromatic protons of the phenyl groups will be visible in the aromatic region of the spectrum.[8][29]
-
³¹P NMR: A characteristic signal is observed for the phosphorus nucleus, with its chemical shift and coupling to the directly attached proton being diagnostic.[8]
-
¹³C NMR: The spectra will show signals for the aromatic carbons, with those directly attached to the oxygen atom showing coupling to the phosphorus nucleus.[8][9]
-
IR Spectroscopy: A strong P=O stretching band is typically observed, along with a P-H stretching vibration.[30]
-
Mass Spectrometry: The molecular ion peak can be observed, along with characteristic fragmentation patterns.[10][31]
Safety and Handling
Diphenyl hydrogen phosphite is classified as a corrosive and irritant substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It is also sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
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